Naloxone-d5 3-Methyl Ether

LC-MS/MS Quantitation Stable Isotope Labeling Opioid Analysis

Choose Naloxone-d5 3-Methyl Ether (CAS 1261082-21-6) as your SIL-IS to achieve regulatory-grade quantification of naloxone 3-methyl ether (EP Impurity G) in biological matrices and drug products. The +5.03 Da deuterium shift at the N-allyl group enables discrete MRM transitions, eliminating isotopic cross-interference and ensuring accurate correction for ion suppression during LC-MS/MS analysis. This compound is essential for robust pharmacokinetic studies, impurity profiling under ICH Q3A/Q3B, and forced degradation assessment, making it functionally irreplaceable for ANDA/DMF submissions.

Molecular Formula C20H23NO4
Molecular Weight 346.4 g/mol
Cat. No. B15294677
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNaloxone-d5 3-Methyl Ether
Molecular FormulaC20H23NO4
Molecular Weight346.4 g/mol
Structural Identifiers
SMILESCOC1=C2C3=C(CC4C5(C3(CCN4CC=C)C(O2)C(=O)CC5)O)C=C1
InChIInChI=1S/C20H23NO4/c1-3-9-21-10-8-19-16-12-4-5-14(24-2)17(16)25-18(19)13(22)6-7-20(19,23)15(21)11-12/h3-5,15,18,23H,1,6-11H2,2H3/t15-,18+,19+,20-/m1/s1/i1D2,3D,9D2
InChIKeySSVPTPGFVKXIRF-DNODIEJWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Naloxone-d5 3-Methyl Ether: Isotopic Labeling and Analytical Specifications for Quantitative LC-MS/MS


Naloxone-d5 3-Methyl Ether (CAS 1261082-21-6) is a stable isotope-labeled analog of the semi-synthetic opioid antagonist naloxone 3-methyl ether. This compound features the replacement of five hydrogen atoms with deuterium at the N-allyl group position, yielding a molecular formula of C20H18D5NO4 and a molecular weight of 346.43 g/mol . It is classified as a chiral reagent and isotopically labeled compound, and its molecular structure retains the 4,5-epoxymorphinan core framework characteristic of naloxone-derived compounds . As a deuterium-labeled internal standard, it is specifically designed to support accurate quantification of unlabeled naloxone 3-methyl ether in complex biological matrices using liquid chromatography–tandem mass spectrometry (LC-MS/MS).

Why Unlabeled Naloxone 3-Methyl Ether Cannot Substitute for Naloxone-d5 3-Methyl Ether in Quantitative Bioanalysis


In LC-MS/MS-based quantitative bioanalysis, unlabeled naloxone 3-methyl ether (CAS 70866-64-7) cannot serve as a direct substitute for Naloxone-d5 3-Methyl Ether due to fundamental differences in molecular mass and the resulting analytical capabilities. Unlabeled naloxone 3-methyl ether has a molecular weight of 341.4 g/mol, whereas Naloxone-d5 3-Methyl Ether exhibits a molecular weight of 346.43 g/mol—a mass shift of approximately 5 Da that enables clear chromatographic and mass spectrometric differentiation from the unlabeled analyte [1]. Furthermore, stable isotope-labeled internal standards with a minimum mass difference of 3-5 Da are recommended to avoid isotopic interference and ensure reliable quantitation [2]. Without deuterium incorporation, the unlabeled compound would co-elute with the target analyte and produce identical mass transitions, rendering it incapable of correcting for matrix effects, extraction variability, or ionization suppression that inevitably occur during sample processing. This isotopic distinction is the foundational requirement that makes Naloxone-d5 3-Methyl Ether functionally irreplaceable as an internal standard.

Quantitative Differentiation Evidence: Naloxone-d5 3-Methyl Ether vs. Analytical Comparators


Molecular Weight Differentiation: Naloxone-d5 3-Methyl Ether vs. Unlabeled Naloxone 3-Methyl Ether

Naloxone-d5 3-Methyl Ether incorporates five deuterium atoms at the N-allyl position, replacing five hydrogen atoms present in the unlabeled analog naloxone 3-methyl ether (CAS 70866-64-7). This isotopic substitution yields a molecular weight of 346.43 g/mol for the d5-labeled compound, compared to 341.4 g/mol for the unlabeled form—a mass increase of approximately 5.03 Da (1.47% relative mass difference) [1]. This mass shift exceeds the minimum recommended threshold of 3-5 Da for stable isotope-labeled internal standards, ensuring that the labeled standard can be chromatographically and mass spectrometrically distinguished from the target analyte with minimal isotopic cross-interference [2].

LC-MS/MS Quantitation Stable Isotope Labeling Opioid Analysis

Structural Identity Retention for Oxidative Degradation Studies: Naloxone-d5 3-Methyl Ether as an Isotopic Tracer

Naloxone 3-methyl ether, the unlabeled parent compound of Naloxone-d5 3-Methyl Ether, has been demonstrated to undergo selective benzylic oxidation when treated with cerium ammonium nitrate in aqueous acetonitrile at ambient temperature, yielding the 10-(S)-hydroxy adduct [1]. This established oxidative pathway confirms the chemical reactivity profile of the 3-methyl ether-protected morphinan scaffold. Naloxone-d5 3-Methyl Ether retains identical core chemical structure and stereochemistry to the unlabeled compound, with deuterium substitution confined to the N-allyl group, thereby preserving the same benzylic oxidation susceptibility . The d5 isotopic label enables precise tracking of this compound through oxidative transformation pathways using mass spectrometry, a capability absent in the unlabeled analog.

Oxidative Degradation Process Chemistry Morphinan Derivatives

Isotopic Labeling Degree Comparison: Naloxone-d5 3-Methyl Ether vs. Naloxone 3-Methyl Ether-d3

Two deuterium-labeled analogs of naloxone 3-methyl ether are commercially available: Naloxone-d5 3-Methyl Ether (5 deuterium atoms) and Naloxone 3-Methyl ether-d3 (3 deuterium atoms). The d5-labeled compound possesses a molecular weight of 346.43 g/mol, while the d3-labeled analog has a molecular weight of 344.42 g/mol [1]. The d5-labeled compound provides a mass shift of approximately 5.03 Da relative to the unlabeled analyte, compared to approximately 3.02 Da for the d3-labeled analog. A larger mass difference reduces the risk of isotopic cross-interference between the analyte's natural abundance M+2/M+3 isotopic peaks and the internal standard signal, a factor that can compromise assay linearity and accuracy at low internal standard concentrations [2].

Deuterium Labeling Internal Standard Selection Mass Spectrometry

Regulatory-Relevant Impurity Identification: Naloxone 3-Methyl Ether as EP Impurity G

Naloxone 3-methyl ether (the unlabeled parent compound of Naloxone-d5 3-Methyl Ether) is designated as Naloxone EP Impurity G and Naloxone Impurity 1, with a purity specification of >95% when supplied as an analytical reference standard [1]. This compound is synthesized via selective phenolic methylation of the 3-hydroxyl group in the presence of the basic amino group, a key synthetic step documented in process patents for morphinan compounds [2]. Naloxone-d5 3-Methyl Ether, bearing identical core structure with deuterium labeling at the N-allyl position, can function as a stable isotope-labeled internal standard for quantifying this specific impurity in naloxone drug substance and drug product batches.

Pharmaceutical Impurity EP Impurity G Quality Control

High-Impact Application Scenarios for Naloxone-d5 3-Methyl Ether in Analytical and Pharmaceutical Development


Quantitative LC-MS/MS Bioanalysis of Naloxone 3-Methyl Ether in Pharmacokinetic Studies

Naloxone-d5 3-Methyl Ether is deployed as a stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of unlabeled naloxone 3-methyl ether in biological matrices such as plasma, urine, and tissue homogenates. The +5.03 Da mass shift relative to the unlabeled analyte enables the selection of discrete MRM transitions that avoid isotopic cross-interference, a key requirement for maintaining assay linearity across calibration ranges . The compound is spiked into samples prior to extraction, protein precipitation, or solid-phase extraction, thereby normalizing for analyte loss during sample preparation, variability in LC injection volume, and ion suppression or enhancement effects in the electrospray ionization source [1]. This application is essential for generating robust pharmacokinetic parameters (Cmax, AUC, t1/2, clearance) during preclinical and clinical development of naloxone-containing formulations.

Process-Related Impurity Quantitation for Naloxone Drug Substance and Drug Product Release Testing

Naloxone 3-methyl ether is a known process-related impurity (EP Impurity G) in naloxone drug substance synthesis [2]. Naloxone-d5 3-Methyl Ether can be employed as the deuterated internal standard in a validated LC-MS/MS method to accurately quantify this impurity at trace levels during batch release testing and stability studies. The isotopic internal standard corrects for matrix effects inherent in drug product formulations, such as excipient-induced ion suppression, ensuring that impurity measurements meet ICH Q3A/Q3B reporting, identification, and qualification thresholds. This approach provides the quantitative rigor required for ANDA and DMF submissions and is defensible during regulatory inspections.

Mechanistic Investigation of Oxidative Degradation Pathways in Morphinan-Derived Pharmaceuticals

Naloxone 3-methyl ether is known to undergo selective benzylic oxidation at the C10 position under oxidative stress conditions, yielding 10-(S)-hydroxy adducts [3]. Naloxone-d5 3-Methyl Ether can be utilized as a mass-tagged tracer to monitor this oxidative transformation pathway in forced degradation studies and formulation stress testing. By spiking the d5-labeled compound into reaction mixtures and tracking its conversion using high-resolution mass spectrometry, researchers can unambiguously differentiate tracer-derived degradation products from matrix background and endogenous compounds. This approach yields quantitative kinetic data on degradation rates and product distribution, directly informing formulation development, packaging selection, and shelf-life determination for naloxone-based drug products.

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